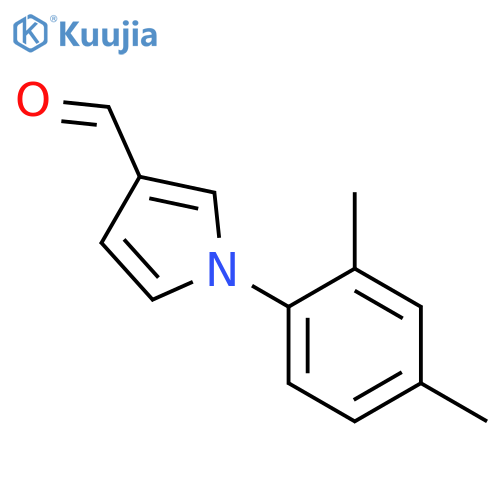Cas no 881040-93-3 (1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde)

881040-93-3 structure
商品名:1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-Dimethyl-phenyl)-1H-pyrrole-3-carbaldehyde
- SB63806
- 1-(2,4-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
- 1-(2,4-dimethylphenyl)pyrrole-3-carbaldehyde
- BBL020337
- NCGC00335519-01
- CS-0357621
- 881040-93-3
- Z1198165523
- AB01327830-02
- STK891539
- AKOS000112046
- 1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde
-
- インチ: InChI=1S/C13H13NO/c1-10-3-4-13(11(2)7-10)14-6-5-12(8-14)9-15/h3-9H,1-2H3
- InChIKey: USIBUWZXTBVZLO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 199.099714038Da
- どういたいしつりょう: 199.099714038Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 22Ų
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D462368-50mg |
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde |
881040-93-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D462368-500mg |
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde |
881040-93-3 | 500mg |
$ 320.00 | 2022-06-05 | ||
| Apollo Scientific | OR905538-1g |
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde |
881040-93-3 | 95% | 1g |
£435.00 | 2023-09-02 | |
| TRC | D462368-100mg |
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde |
881040-93-3 | 100mg |
$ 95.00 | 2022-06-05 | ||
| Chemenu | CM527253-1g |
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde |
881040-93-3 | 98% | 1g |
$*** | 2023-03-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428291-1g |
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde |
881040-93-3 | 98% | 1g |
¥4458.00 | 2024-04-27 |
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde 関連文献
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
881040-93-3 (1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde) 関連製品
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
